molecular formula C12H23NO3 B8341113 tert-butyl N-methyl-N-(4-tetrahydropyranylmethyl)carbamate

tert-butyl N-methyl-N-(4-tetrahydropyranylmethyl)carbamate

Cat. No. B8341113
M. Wt: 229.32 g/mol
InChI Key: HJGAECGPWINXCT-UHFFFAOYSA-N
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Patent
US08686024B2

Procedure details

To a solution of tert-butyl N-(4-tetrahydropyranylmethyl)carbamate (610 mg, 2.8 mmol) and iodomethane (805 mg, 5.6 mmol) in 6.0 mL of N,N-dimethylformamide was added sodium hydride (60%, 227 mg, 5.6 mmol) under ice-cooled conditions. After the reaction mixture was stirred at room temperature overnight, the solution was added with saturated NH4Cl aqueous solution, and diluted with ethyl acetate. The separated organic layer was washed with brine, and dried over Na2SO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=90/10 to 70/30) to obtain the title compound (607 mg, 95%).
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:3][CH2:2]1.I[CH3:17].[H-].[Na+].[NH4+].[Cl-]>CN(C)C=O.C(OCC)(=O)C>[CH3:17][N:8]([CH2:7][CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)[C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
610 mg
Type
reactant
Smiles
O1CCC(CC1)CNC(OC(C)(C)C)=O
Name
Quantity
805 mg
Type
reactant
Smiles
IC
Name
Quantity
227 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled conditions
WASH
Type
WASH
Details
The separated organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=90/10 to 70/30)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C(OC(C)(C)C)=O)CC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 607 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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